molecular formula C17H18O B14270009 2,2-Diphenylcyclopentan-1-ol

2,2-Diphenylcyclopentan-1-ol

Cat. No.: B14270009
M. Wt: 238.32 g/mol
InChI Key: TYFASEURNPWTII-UHFFFAOYSA-N
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Description

2,2-Diphenylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with two phenyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylcyclopentan-1-ol typically involves the reaction of diphenylacetonitrile with 4-bromobutyronitrile in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through the formation of an enaminonitrile intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: 2,2-Diphenylcyclopentanone.

    Reduction: 2,2-Diphenylcyclopentane.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2,2-Diphenylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Diphenylcyclopentan-1-ol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These interactions can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application and the specific reactions it undergoes.

Comparison with Similar Compounds

    2,2-Diphenylcyclopentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2,2-Diphenylcyclopentanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.

    2,2-Diphenylcyclopentanol: Similar structure but with different stereochemistry, affecting its physical and chemical properties.

Uniqueness: 2,2-Diphenylcyclopentan-1-ol is unique due to the presence of both phenyl groups and a hydroxyl group on the cyclopentane ring, providing a combination of reactivity and structural features that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,2-diphenylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c18-16-12-7-13-17(16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18H,7,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFASEURNPWTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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